2,4,6-Triphenylpyrylium tetrafluoroborate

Overview

Description

Synthesis Analysis

2,4,6-Triphenylpyrylium tetrafluoroborate is synthesized using anhydrous hydrofluoric acid and distilled boron trifluoride etherate, as described by Dimroth, Reichardt, and Vogel (2003). The process involves cyclization and the use of fluoroboric acid in ether (Dimroth, Reichardt, & Vogel, 2003).

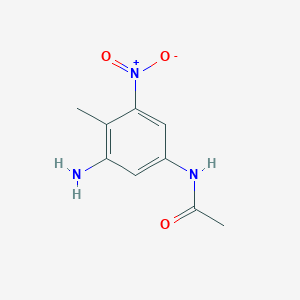

Molecular Structure Analysis

The molecular and crystal structure of 2,4,6-trimethylpyrylium tetrafluoroborate, a related compound, has been determined, showing stabilizing intermolecular interactions, including halogen/chalcogen bonds and tetrel-bonded contacts (Mandal et al., 2022).

Chemical Reactions and Properties

This compound has been used in photosensitized electron transfer reactions. For example, it promotes the photoinduced electron-transfer (PET) reactions of certain compounds, leading to fragmentation and formation of different products (Kamata et al., 2004).

Physical Properties Analysis

Research on derivatives and similar compounds, like 2,4,6-triphenylpyrylium tetrakis(pentafluorophenyl)gallate, reveals insights into their stability and reactivity. These studies also include observations on thermal stability and characteristics under different conditions (Komarova, Ren, & Neckers, 2002).

Chemical Properties Analysis

The chemical properties of this compound are highlighted in its use in various chemical reactions. For instance, it's involved in the electron transfer photooxygenation of carbonyl compounds, demonstrating its reactivity and functional role in organic chemistry (Akaba et al., 1992).

Scientific Research Applications

Photosensitization and Synthesis Applications

Photosensitized Diels–Alder Reactions : 2,4,6-Triphenylpyrylium Tetrafluoroborate (TPT) has been used as a catalyst in photosensitized Diels–Alder reactions, facilitating the synthesis of tetrahydroquinoline derivatives. This process involves irradiation and is controlled by the relative oxidation potentials of the reactants (Zhang, Jia, Yang, & Liu, 2002).

Synthesis of Tetrahydroquinoline Derivatives : In a related application, TPT has been used for the synthesis of tetrahydroquinoline derivatives through the photochemical reaction of N-arylimines with α-methylstyrene or styrene (Zhang, Jia, Yang, & Liu, 2002).

Visible-Light-Induced C-O Bond Formation : TPT facilitates the regiocontrolled construction of cyclic ethers and lactones through visible-light-induced intramolecular C-O bond formation. This method prevents competing hydrogen abstraction pathways and is used for the construction of five- and six-membered cyclic ethers and lactones (Im, Kang, Choi, Shin, & Hong, 2018).

Photocatalytic Applications

Photocatalytic Ring Opening of α-Epoxyketones : TPT has been utilized as a photocatalyst for the ring opening of α-epoxyketones, resulting in the formation of 1,3-dioxolanes through C–O bond cleavage and the production of alcoholic by-products through C–C bond cleavage (Memarian & Nikpour, 2002).

Photocatalytic Acetolysis of α-Epoxyketones : In a similar application, photocatalytic ring opening of α-epoxyketones by TPT in glacial acetic acid resulted in the formation of diastereomeric hydroxyester compounds, highlighting the impact of additional substituents on the parent molecule on the reaction rate (Memarian & Nikpour, 2002).

Electron Transfer and Photoreactions

Fluorescence Quenching and Electron Transfer : The fluorescence quenching of TPT by amines in acetonitrile solution suggests a mechanism involving photoinduced electron transfer, providing insights into the electron transfer processes and reactivity of TPT (Anbazhagan, Kathiravan, Jhonsi, & Renganathan, 2007).

Photoinduced Electron Transfer Reactions : TPT has been employed in photoinduced electron transfer reactions with 3,3-Dialkylated 4,5-Diphenyl-3H-pyrazoles, facilitating the formation of cyclopropenes and 2H-pyrroles, and exhibiting different behaviors depending on the irradiation conditions (Yen, Huang, Tseng, Lin, & Lai, 2004).

Stability and Reactivity Enhancement

- Microencapsulation for Stability and Reactivity : 2,4,6-Triphenylpyrylium tetrakis(pentafluorophenyl)gallate (TPPGa), a derivative of TPT, was encapsulated in polystyrene to enhance thermal stability and reactivity as a visible light cationic photoinitiator. The microencapsulation process and its impact on the initiator's properties were studied in detail (Komarova, Ren, & Neckers, 2002).

Mechanism of Action

Target of Action

2,4,6-Triphenylpyrylium tetrafluoroborate is primarily used as a sensitizer in various chemical reactions . A sensitizer is a substance that, when introduced into the environment, will cause a process to be more sensitive to certain stimuli. In the case of this compound, it enhances the photooxidation of certain compounds .

Mode of Action

The compound interacts with its targets by absorbing light and transferring energy to the target molecules . This energy transfer can cause a variety of changes in the target molecules, such as breaking of bonds or initiation of chemical reactions .

Biochemical Pathways

It is known to facilitate the photooxidation of cathecol , which is a key molecule in various biochemical pathways, including metabolic processes.

Result of Action

The primary result of the action of this compound is the facilitation of photooxidation reactions . This can lead to the breakdown of target molecules or the initiation of new reactions, depending on the specific context.

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as light and temperature . As a photocatalyst, it requires light to function effectively . Furthermore, its storage temperature is recommended to be between 2-30°C , indicating that temperature can affect its stability.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

2,4,6-Triphenylpyrylium tetrafluoroborate is used as a sensitizer to carry out the photo oxidation of cathecol . It is also used in the preparation of three N-alkylpyridinium photosensitizers by reacting with (1R,2S)- (-)-norephedrine, (S)- (+)-2- (aminomethyl)pyrrolidine and ®- (-)-1-cyclohexylethylamine . This suggests that it could have potential applications in the field of photochemistry and photophysics.

properties

IUPAC Name |

2,4,6-triphenylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYPWMWEJGDSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196303 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448-61-3 | |

| Record name | 2,4,6-Triphenylpyrylium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,4,6-Triphenylpyrylium tetrafluoroborate primarily interacts with organic molecules through photoinduced electron transfer (PET) processes. [, , , , , , , , ] This involves the excitation of TPP+ by light, followed by electron transfer from the target molecule to the excited TPP+, generating a radical cation of the target molecule and a radical of TPP+. [] This process initiates a cascade of reactions, leading to various transformations depending on the target molecule and reaction conditions. For instance, TPP+ can sensitize the oxygenation of cycloalkenes to allylic hydroperoxides. []

A: In the photooxidation of aryl-substituted cycloheptatrienes, the radical cation generated by electron transfer to excited TPP+ undergoes deprotonation, and the resulting cycloheptatrienyl radical dimerizes to form bitropyl. []

A: The molecular formula is C23H17BF4O, and the molecular weight is 396.21 g/mol. [, ]

A: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and NMR spectroscopy to characterize TPP+ BF4-. [, ] For example, UV-Vis spectroscopy helps analyze the absorption characteristics of TPP+ BF4- and monitor its reactions. [] Fluorescence spectroscopy is useful in studying the excited state behavior of TPP+ BF4- and its quenching by electron donors. [] NMR spectroscopy is vital in confirming the structure of TPP+ BF4- and analyzing the products formed in its reactions. []

A: The efficiency of 2,4,6-triphenylpyrylium salts in photosensitized reactions is influenced by the counterion. [] While specific examples weren't detailed in the provided abstracts, this suggests that the choice of counterion can impact the reactivity and selectivity of TPP+ salts in various applications.

A: this compound serves as a photocatalyst in diverse organic reactions. It can catalyze the Diels-Alder reaction of N-arylimines with various dienophiles under visible light irradiation, providing access to structurally diverse furoquinolines, pyranoquinolines, and tetrahydroquinolines. [, ] Additionally, it facilitates the synthesis of selenocyanate-containing heterocycles through a visible-light-induced radical-cascade selenocyanation/cyclization of various substrates. []

A: this compound can mediate the C-C bond cleavage of aralkyl ketones and aldehydes via photoinduced electron transfer. [] The excited state of TPP+ accepts an electron from the carbonyl compound, generating a radical cation that undergoes C-C bond cleavage to yield various products.

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. Density Functional Theory (DFT) calculations help investigate the interactions between TPP+ and carbon nanotubes, revealing insights into their binding energies and electronic properties. [] Additionally, DFT calculations are employed to study the charge and spin density distributions of radical cations, both free and complexed with BF4-, providing insights into the reactivity of these species. [] Theoretical studies combined with experimental results shed light on the sp2-like nature of the sulfur atom in sulfoxide cation radicals, explaining their facile photoracemization in the presence of TPP+. []

A: Introducing substituents on the phenyl rings of this compound significantly impacts its photophysical properties, particularly its excitation energy. For example, replacing the phenyl groups with β-naphthyl groups leads to a substantial decrease in excitation energies, suggesting potential applications in solar energy collection. []

A: While specific regulations are not detailed in the abstracts, it's crucial to handle this compound with caution as reports suggest potential mutagenic activity. [] Researchers should prioritize safety measures, including wearing appropriate personal protective equipment like gloves and safety glasses, to minimize direct contact and potential risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)

![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)

![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)

![Adenosine, N-[(2-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1243072.png)

![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)

![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)

![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)

![(Z)-1-N'-(cyclopropylmethyl)-2-nitro-1-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]ethene-1,1-diamine](/img/structure/B1243079.png)

![(1'aR,7'R,7'aR)-spiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,2'-7,7a-dihydro-1aH-naphtho[2,3-b]oxirene]-3',7'-diol](/img/structure/B1243083.png)

![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)